An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document, authored from the perspective of a Senior Application Scientist, elucidates the causal relationships between the molecular structure and the observed spectral data. It serves as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds. Experimental protocols for NMR analysis are detailed, and all spectral assignments are supported by established principles of NMR spectroscopy and comparative data from analogous structures.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. The title compound, 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, incorporates both a substituted pyrazole ring and a pyridine moiety, making it a valuable building block for the synthesis of more complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide will provide a detailed, step-by-step interpretation of the ¹H and ¹³C NMR spectra of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, enabling researchers to confidently identify and characterize this and related compounds.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The structure of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is presented below with the IUPAC numbering convention that will be used throughout this guide.
Figure 1. Molecular structure and numbering scheme for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
Experimental Protocols
Sample Preparation
For optimal results in NMR spectroscopy, proper sample preparation is critical.
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Sample Purity: Ensure the sample of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is of high purity (>95%) to avoid interference from impurity signals.
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Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. The choice of solvent can slightly influence chemical shifts.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
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¹H NMR Spectroscopy:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: Approximately 16 ppm, centered around 6 ppm.
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Acquisition Time: 2-3 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16 to 64, depending on the sample concentration.
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¹³C NMR Spectroscopy:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width: Approximately 200 ppm, centered around 100 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
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Predicted ¹H NMR Spectral Data and Assignments
The predicted ¹H NMR spectrum of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde is expected to show distinct signals for the pyrazole, pyridine, methyl, and aldehyde protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.
Table 1. Predicted ¹H NMR Spectral Data for 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | s | 1H | H-CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| ~8.8 | d | 2H | H-2', H-6' | Protons α to the nitrogen in a pyridine ring are significantly deshielded. They appear as a doublet due to coupling with H-3' and H-5'. |
| ~8.5 | s | 1H | H-5 | The proton at the C-5 position of the pyrazole ring is deshielded by the adjacent nitrogen atom and the electron-withdrawing pyridin-4-yl group. |
| ~7.8 | d | 2H | H-3', H-5' | Protons β to the nitrogen in a pyridine ring are less deshielded than the α-protons. They appear as a doublet due to coupling with H-2' and H-6'. |
| ~2.6 | s | 3H | -CH₃ | The methyl protons are in a relatively shielded environment and appear as a singlet as there are no adjacent protons to couple with. |
Detailed ¹H NMR Spectral Analysis
Figure 3. Key carbon environments and their predicted chemical shifts.
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Carbonyl Carbon (C=O): The most downfield signal at approximately 185.0 ppm is unequivocally assigned to the carbonyl carbon of the aldehyde group.
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Pyrazole Ring Carbons (C-3, C-4, C-5): The C-3 and C-5 carbons are deshielded due to their proximity to the electronegative nitrogen atoms, with predicted shifts around 152.0 ppm and 145.0 ppm, respectively. The C-4 carbon, being a quaternary carbon and attached to the electron-withdrawing aldehyde group, is expected around 115.0 ppm.
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Pyridine Ring Carbons (C-2', C-6', C-3', C-5', C-4'): The carbons of the pyridine ring will show characteristic shifts. The C-2' and C-6' carbons, being α to the nitrogen, are the most deshielded at approximately 150.0 ppm. The C-3' and C-5' carbons will appear further upfield at around 122.0 ppm. The quaternary carbon, C-4', attached to the pyrazole nitrogen, is predicted to be around 140.0 ppm.
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Methyl Carbon (-CH₃): The methyl carbon will resonate in the upfield region of the spectrum, at approximately 14.0 ppm.
Conclusion
This in-depth technical guide provides a detailed and reasoned assignment of the ¹H and ¹³C NMR spectra of 3-methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde. By understanding the influence of the various structural and electronic factors on the chemical shifts and coupling patterns, researchers can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important heterocyclic compound and its derivatives. The provided experimental protocols and spectral interpretations serve as a valuable resource for scientists in the fields of synthetic chemistry, drug discovery, and materials science.
References
- BenchChem. (2025).
